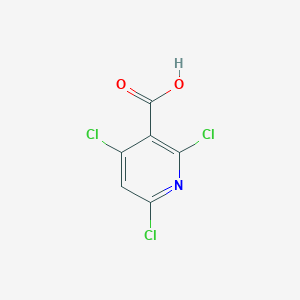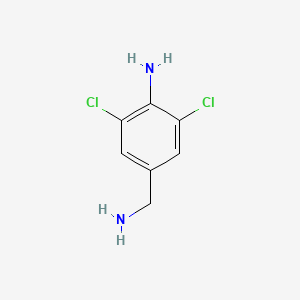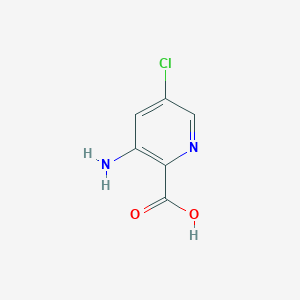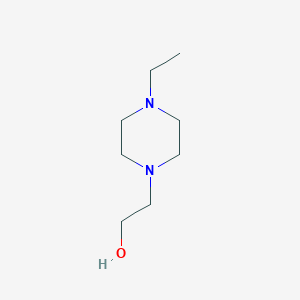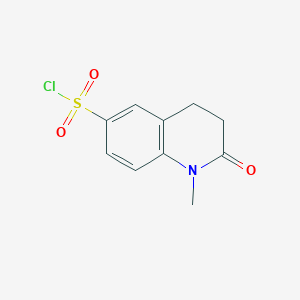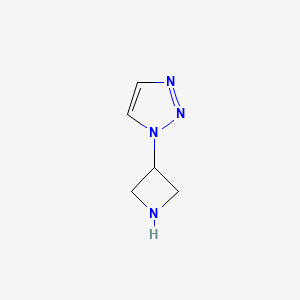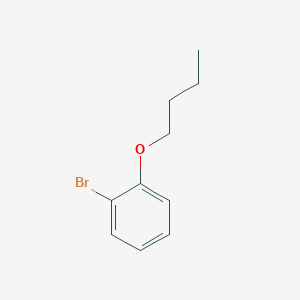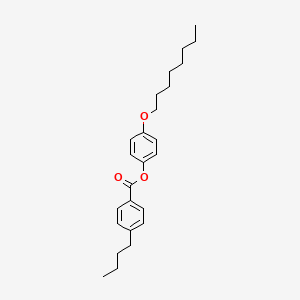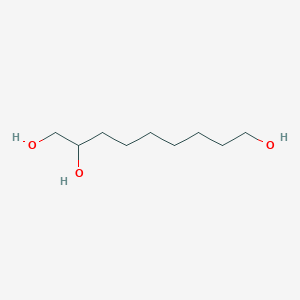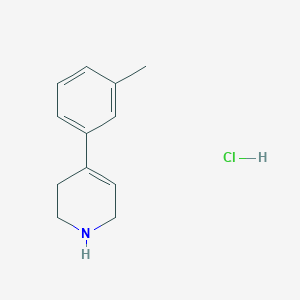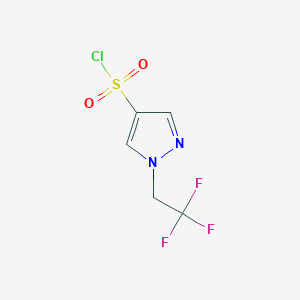
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to the family of sulfonyl-substituted pyrazoles. Pyrazoles are a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The sulfonyl chloride group is a common functional group in organic chemistry, known for its role in sulfonamide formation and as an activating group for further chemical reactions.
Synthesis Analysis
The synthesis of sulfonyl-substituted pyrazoles can be achieved through various methods. For instance, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H sulfonamidation, indicating that similar pyrazole derivatives could potentially be synthesized using copper catalysis under aerobic conditions . Additionally, a novel synthesis involving a 1,3-sulfonyl shift has been reported for the creation of highly substituted 4-sulfonyl-1H-pyrazoles, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonyl-substituted pyrazoles is characterized by the presence of a sulfonyl group attached to the pyrazole ring. The influence of substituents on the pyrazole ring, such as fluorine atoms, can significantly affect the chemical shifts and splitting patterns in NMR spectroscopy, as observed in related compounds . This suggests that the trifluoroethyl group in the target compound would also impact its NMR characteristics.
Chemical Reactions Analysis
Sulfonyl chloride groups are reactive towards nucleophiles, enabling the formation of various sulfonamide derivatives. The reactivity of the methanesulfonyl group on pyrazole derivatives has been explored, showing potential transformations with nucleophiles . This reactivity could be extrapolated to the trifluoroethyl variant, suggesting it may undergo similar reactions.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of "1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride" is not provided, related sulfonyl-substituted pyrazoles exhibit moderate to excellent yields in reactions, indicating good stability and reactivity . The presence of a trifluoroethyl group would likely contribute to the compound's lipophilicity and could affect its boiling and melting points due to the strong electronegativity of fluorine atoms.
Scientific Research Applications
1. Synthesis and Physicochemical Properties of (Co)polymers
- Summary of Application : This research involves the synthesis and study of the physicochemical properties of (co)polymers based on 1-trifluoromethyl-1-ferrocenyl-2,2,2-trifluoroethyl methacrylate .
2. Fluorine-Containing, Self-Assembled Graft Copolymer
- Summary of Application : This research involves the synthesis of a fluorine-containing amphiphilic graft copolymer, poly(2,2,2-trifluoroethyl methacrylate)-g-poly(ethylene glycol) behenyl ether methacrylate (PTFEMA-g-PEGBEM), and its effect on the structure, morphology, and properties of PVDF membranes .
3. Halogenation Reagents
- Summary of Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is used as a halogenation reagent . Halogenation reagents are used in organic synthesis to introduce halogen atoms into organic molecules.
4. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : Trifluoromethyl groups are found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups into drug molecules can significantly affect their pharmacological activities.
5. Halogenation Reagents
- Summary of Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is used as a halogenation reagent . Halogenation reagents are used in organic synthesis to introduce halogen atoms into organic molecules.
6. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : Trifluoromethyl groups are found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups into drug molecules can significantly affect their pharmacological activities.
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Safety And Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOSJHRHDKPEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1006487-19-9 |
Source


|
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)
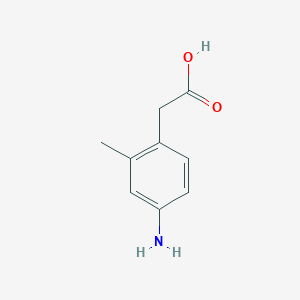
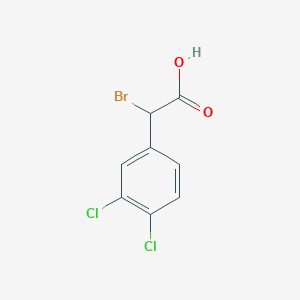
![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
